molecular formula C16H13F3N2O3 B13723928 5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide

5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B13723928
M. Wt: 338.28 g/mol
InChI Key: STPZYQNDMPWYCW-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide is a complex organic compound with a unique structure that combines a benzoyl group, a nicotinamide moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 2-methyl-6-(trifluoromethyl)nicotinic acid under acidic conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 5-(2-oxo-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide.

    Reduction: Reduction of the carbonyl group can produce 5-(2-hydroxy-5-methylbenzyl)-2-methyl-6-(trifluoromethyl)nicotinamide.

    Substitution: Substitution reactions can lead to derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13F3N2O3

Molecular Weight

338.28 g/mol

IUPAC Name

5-(2-hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H13F3N2O3/c1-7-3-4-12(22)10(5-7)13(23)11-6-9(15(20)24)8(2)21-14(11)16(17,18)19/h3-6,22H,1-2H3,(H2,20,24)

InChI Key

STPZYQNDMPWYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=C(N=C(C(=C2)C(=O)N)C)C(F)(F)F

Origin of Product

United States

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